![molecular formula C23H25BrN2O3S B2858658 1-(2-氮杂环庚-1-基-2-氧代乙基)-3-[(4-溴苄基)磺酰基]-1H-吲哚 CAS No. 878060-51-6](/img/structure/B2858658.png)

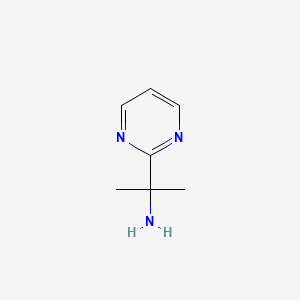

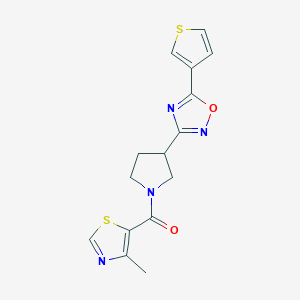

1-(2-氮杂环庚-1-基-2-氧代乙基)-3-[(4-溴苄基)磺酰基]-1H-吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-bromobenzyl)sulfonyl]-1H-indole is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is known to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In

科学研究应用

新型合成方法

研究已经展示了合成复杂吲哚衍生物的创新方法,突出了磺酰基和氮杂环庚基团在促进这些过程中的效用。例如,一项研究揭示了铑(II)催化的氮杂环庚稠合二吲哚的多米诺合成,展示了广泛的底物范围并产生高达 81% 的产率 (Kahar 等人,2020)。另一项研究工作重点关注吲哚环化的硫杂环的区域选择性合成,提供了对环化过程和杂环化合物合成的见解 (Majumdar 等人,2008)。

催化和化学转化

研究还探讨了磺酰基吲哚衍生物在催化过程和化学转化中的作用。一个显着的例子是吲哚和吡咯的温和氨基酰化,它采用多组分级联反应区域选择性地创建不同的键,展示了这些化合物在有机合成中的多功能性 (Alford & Davies, 2014)。另一个重要贡献是通过串联铜催化制备三唑并吲哚,这突出了磺酰基[1,2,3]三唑并[4,5-b]吲哚作为构建有价值的吲哚分子的前体的潜力,包括各种生物学相关结构 (Xing 等人,2014)。

作用机制

Target of Action

The primary target of this compound is 3-hydroxyacyl-CoA dehydrogenase type-2 . This enzyme plays a crucial role in the beta-oxidation of fatty acids in the mitochondria.

Mode of Action

It is believed to interact with its target enzyme, potentially inhibiting its function . This could lead to alterations in the metabolism of fatty acids.

Biochemical Pathways

The inhibition of 3-hydroxyacyl-CoA dehydrogenase type-2 affects the beta-oxidation pathway of fatty acids . This can lead to changes in energy production and lipid metabolism within the cell.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its impact on fatty acid metabolism. By inhibiting 3-hydroxyacyl-CoA dehydrogenase type-2, it may disrupt energy production and lipid metabolism, potentially leading to various cellular effects .

属性

IUPAC Name |

1-(azepan-1-yl)-2-[3-[(4-bromophenyl)methylsulfonyl]indol-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25BrN2O3S/c24-19-11-9-18(10-12-19)17-30(28,29)22-15-26(21-8-4-3-7-20(21)22)16-23(27)25-13-5-1-2-6-14-25/h3-4,7-12,15H,1-2,5-6,13-14,16-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWLKQPSCFDTICF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(azepan-1-yl)-2-{3-[(4-bromophenyl)methanesulfonyl]-1H-indol-1-yl}ethan-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B2858576.png)

![2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-naphthamide](/img/structure/B2858577.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2858579.png)

![2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-(4-methoxyphenyl)acetamide](/img/structure/B2858580.png)

![7-Chloro-3-hydroxy-2-[3-(trifluoromethyl)phenyl]-4-quinazolinone](/img/structure/B2858584.png)

![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2858592.png)